3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine
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Overview
Description
3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine is an organic compound with the molecular formula C6H7BrClN2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of N,N-dimethylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-methylaniline: Similar in structure but with a methyl group instead of the dimethylamino group.
3-Bromo-5-chloropyridine: A pyridine derivative with similar halogenation but different nitrogen positioning.
Uniqueness
3-Bromo-5-chloro-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C6H7BrClN3 |
---|---|
Molecular Weight |
236.50 g/mol |
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H7BrClN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3 |
InChI Key |
DTLCPBDCBILTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
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